

Unveiling the Molecular Architecture of Canagliflozin Impurity 12: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

Cat. No.: *B15126614*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canagliflozin Impurity 12, a known process-related impurity of the anti-diabetic drug Canagliflozin. This document elucidates the chemical structure, physicochemical properties, and available analytical data for this impurity, and includes a detailed experimental protocol for its synthesis. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Structure

Canagliflozin Impurity 12 is chemically identified as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. It is also commonly referred to as Tetra Acetyl Canagliflozin. This compound is a fully acetylated derivative of the parent drug, Canagliflozin.

The structural formula of Canagliflozin Impurity 12 is presented below:

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Caption: 2D Chemical Structure of Canagliflozin Impurity 12.

The key structural feature is the presence of four acetyl groups esterified to the hydroxyl groups of the glucopyranosyl ring and the primary alcohol of the side chain, in contrast to the free hydroxyl groups in Canagliflozin.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical identifiers for Canagliflozin Impurity 12 is provided in the table below for easy reference and comparison.

Parameter	Value	Reference
Chemical Name	(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate	N/A
Synonym	Tetra Acetyl Canagliflozin	N/A
CAS Number	866607-35-4	N/A
Molecular Formula	C ₃₂ H ₃₃ FO ₉ S	N/A
Molecular Weight	612.67 g/mol	N/A

At present, detailed public-domain quantitative analytical data such as tabulated NMR peak lists or mass spectrometry fragmentation patterns for Canagliflozin Impurity 12 are not readily available in the cited literature. Researchers are advised to acquire a qualified reference standard for detailed in-house characterization.

Synthesis of Canagliflozin Impurity 12

The formation of Canagliflozin Impurity 12 is typically associated with the synthesis of Canagliflozin where acetyl protecting groups are used. The final deacetylation step, if incomplete, can result in the presence of this and other acetylated impurities. A general synthetic protocol for obtaining Canagliflozin Impurity 12 involves the acetylation of Canagliflozin.

Experimental Protocol: Acetylation of Canagliflozin

Materials:

- Canagliflozin
- Acetic anhydride
- Pyridine (or another suitable base)

- Dichloromethane (or another suitable solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

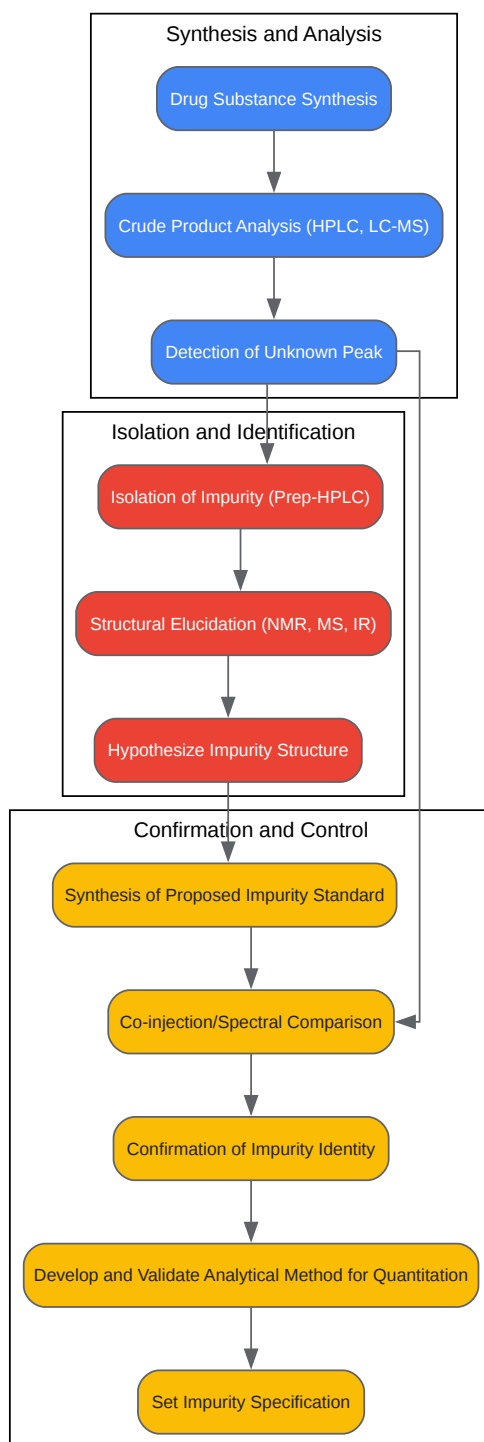
- Dissolve Canagliflozin in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add an excess of a suitable base, such as pyridine, to the solution.
- Cool the reaction mixture in an ice bath (0 °C).
- Slowly add an excess of acetic anhydride to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Canagliflozin Impurity 12.
- Characterize the final product by appropriate analytical techniques (^1H NMR, ^{13}C NMR, Mass Spectrometry) to confirm its identity and purity.

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity like Canagliflozin Impurity 12 during drug development.

Workflow for Process Impurity Identification



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Caption: A logical workflow for the identification and control of process-related impurities.

This guide provides foundational information on Canagliflozin Impurity 12 for pharmaceutical scientists and professionals. For regulatory submissions and detailed quality control, it is imperative to use a pharmacopeial or certified reference standard for this impurity.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com